
1,14-Diiodo-3,6,9,12-tetraoxatetradecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,14-Diiodo-3,6,9,12-tetraoxatetradecane is a chemical compound with the molecular formula C10H20I2O4. It is characterized by the presence of two iodine atoms and four oxygen atoms within its molecular structure. This compound is often used in various chemical reactions and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,14-Diiodo-3,6,9,12-tetraoxatetradecane typically involves the iodination of 3,6,9,12-tetraoxatetradecane. The reaction is carried out under controlled conditions to ensure the selective introduction of iodine atoms at the desired positions. The reaction conditions often include the use of iodine and a suitable solvent, such as dichloromethane, under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
1,14-Diiodo-3,6,9,12-tetraoxatetradecane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form 1,14-dihydroxy-3,6,9,12-tetraoxatetradecane using reducing agents like sodium borohydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like ethanol or methanol.
Reduction Reactions: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents. The reactions are performed under mild conditions to prevent over-reduction.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used. The reactions are conducted under controlled conditions to achieve selective oxidation.
Major Products Formed
Substitution Reactions: Products include 1,14-diamino-3,6,9,12-tetraoxatetradecane and other substituted derivatives.
Reduction Reactions: The major product is 1,14-dihydroxy-3,6,9,12-tetraoxatetradecane.
Oxidation Reactions: Oxidized derivatives, such as 1,14-dioxo-3,6,9,12-tetraoxatetradecane, are formed.
Wissenschaftliche Forschungsanwendungen
1,14-Diiodo-3,6,9,12-tetraoxatetradecane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is utilized in the study of biological systems, particularly in the development of bioconjugates and probes for imaging and diagnostic purposes.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,14-Diiodo-3,6,9,12-tetraoxatetradecane involves its interaction with molecular targets through its iodine atoms and ether linkages. The iodine atoms can participate in halogen bonding, while the ether linkages provide flexibility and solubility in various solvents. These interactions enable the compound to act as a versatile reagent in chemical reactions and as a functional component in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,14-Diamino-3,6,9,12-tetraoxatetradecane: This compound has amino groups instead of iodine atoms and is used in similar applications, particularly in bioconjugation and polymer chemistry.
3,6,9,12-Tetraoxatetradecane-1,14-diol: This compound has hydroxyl groups and is used in the synthesis of polymers and as a cross-linking agent.
Uniqueness
1,14-Diiodo-3,6,9,12-tetraoxatetradecane is unique due to the presence of iodine atoms, which impart distinct reactivity and properties compared to its analogs. The iodine atoms enhance its utility in halogen bonding and substitution reactions, making it a valuable reagent in synthetic chemistry and materials science.
Eigenschaften
CAS-Nummer |
76871-59-5 |
|---|---|
Molekularformel |
C10H20I2O4 |
Molekulargewicht |
458.07 g/mol |
IUPAC-Name |
1,2-bis[2-(2-iodoethoxy)ethoxy]ethane |
InChI |
InChI=1S/C10H20I2O4/c11-1-3-13-5-7-15-9-10-16-8-6-14-4-2-12/h1-10H2 |
InChI-Schlüssel |
NXLQQELARJONOU-UHFFFAOYSA-N |
Kanonische SMILES |
C(COCCOCCI)OCCOCCI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


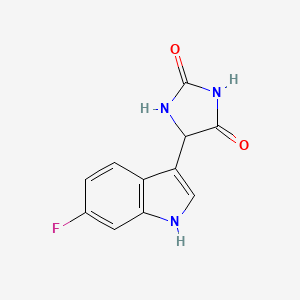

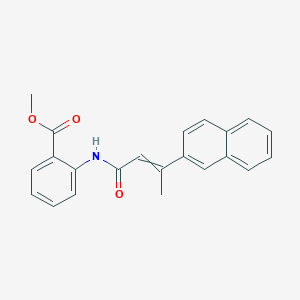
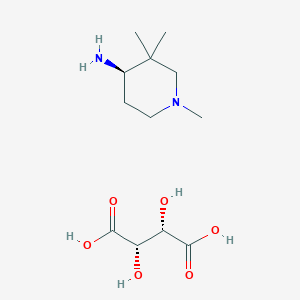
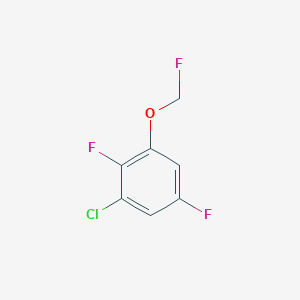

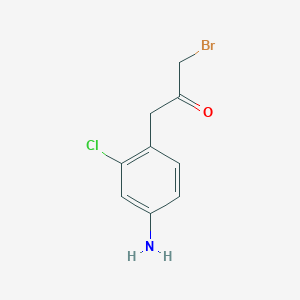
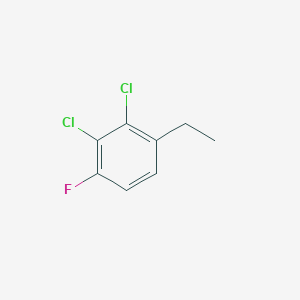
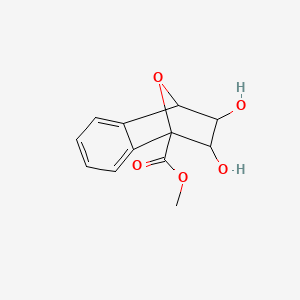
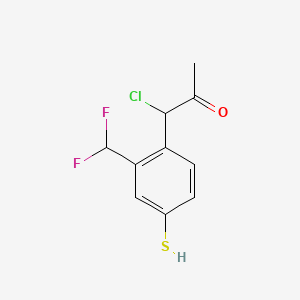
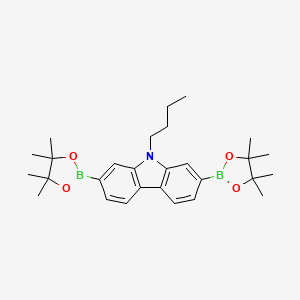
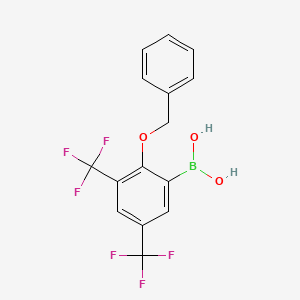
![Bicyclo[2.1.1]hexan-1-ol](/img/structure/B14038969.png)

